1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1806463-00-2) is a ketone derivative featuring a nitro group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 6-position of the phenyl ring. The trifluoromethylthio substituent is highly electron-withdrawing, which significantly influences the compound’s electronic properties and reactivity. While direct experimental data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, structural analogs suggest that such substituents confer high thermal stability and moderate solubility in polar organic solvents .
Properties
Molecular Formula |
C10H8F3NO3S |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-7(15)9-6(14(16)17)4-3-5-8(9)18-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
NAVMMKATZASGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one
General Synthetic Strategy
The synthesis of this compound generally follows a sequence involving:
- Introduction of the trifluoromethylthio (-SCF3) group onto the aromatic ring.
- Nitration at the ortho position relative to the trifluoromethylthio substituent.
- Formation of the propan-1-one side chain, often via condensation and reduction steps involving nitroalkenes or nitropropenes.
Key Synthetic Steps and Conditions
Formation of 1-(3'-Trifluoromethylthiophenyl)-2-nitro-1-propene Intermediate
- Starting from 3-trifluoromethylthiobenzaldehyde, a condensation reaction with nitroethane in the presence of a base such as n-butylamine is carried out.
- The reaction is typically refluxed for about 4 hours with a Dean-Stark apparatus to remove water formed during the condensation.
- The resulting nitroalkene intermediate, 1-(3'-trifluoromethylthio-phenyl)-2-nitro-1-propene, is isolated by distillation and crystallization, yielding around 60-64% (b.p. 130°-138°C at 8-9 mmHg, m.p. 48°C).
Reduction to 1-(3'-Trifluoromethylthiophenyl)-2-propanone
- The nitroalkene is reduced to the corresponding ketone using iron powder and ferric chloride as catalysts in the presence of concentrated hydrochloric acid.
- The reaction is conducted at 80°-90°C for approximately 7 hours with gradual addition of hydrochloric acid.
- After completion, the mixture is neutralized with sodium hydroxide, and the ketone is isolated by steam distillation.
- The product, 1-(3'-trifluoromethylthiophenyl)-2-propanone, is obtained as a colorless oil with a yield of about 60.5% and boiling point 138°-146°C at 25-30 mmHg.
Nitration and Optimization
- Nitration to introduce the nitro group at the 2-position relative to the trifluoromethylthio substituent can be achieved by controlled nitration methods.
- Environmentally friendly nitration methods using nitronium triflate generated in situ from nitric acid and triflic anhydride have been reported to provide selective mononitration under mild conditions.
- Reaction times vary from hours to days depending on solvent presence and temperature, with nitromethane as a solvent providing good yields.
Alternative Base-Mediated Condensation
- A process patent describes the preparation of related nitro-substituted phenyl ketones by reacting 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene with nitroethane and a base in various solvents or solvent-free conditions.
- Bases are used in molar ratios ranging from 0.8:1 to 10:1 relative to the substrate, with optimal ranges around 3:1 to 1:1.
- Suitable solvents include aromatic hydrocarbons (toluene, benzene), polar aprotic solvents (DMF, DMSO, NMP), ethers, and alcohols.
- Reagents can be added at ambient temperature or under cooling, with reaction temperatures held between 10°C and 50°C.
- The addition of reagents can be done in one portion or dropwise, and the reaction mixture can be worked up immediately or forwarded to subsequent steps without isolation.
Comparative Data Table of Preparation Parameters
Analysis and Discussion
- The classical approach to preparing this compound involves a condensation of trifluoromethylthiobenzaldehyde with nitroethane to form a nitroalkene, followed by reduction to the ketone.
- The reduction step employs iron and ferric chloride catalysts under acidic conditions, a robust and scalable method yielding moderate to good yields.
- Nitration is a critical step requiring careful control to achieve selective substitution without over-nitration or degradation of the trifluoromethylthio group. Use of nitronium triflate under mild conditions is a modern, efficient approach.
- The alternative base-mediated condensation process offers flexibility in solvents and reagent addition, which could be optimized for scale-up and environmental considerations.
- Solvent choice impacts reaction rates and yields; aromatic hydrocarbons and polar aprotic solvents are preferred.
- Temperature control is important to balance reaction kinetics and selectivity.
- The described methods align with green chemistry principles by minimizing hazardous solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic sites .
Comparison with Similar Compounds
Research Implications and Gaps
- Electronic Effects : The nitro and -SCF₃ groups in the target compound likely render it suitable as a substrate in electrophilic aromatic substitution or as a ligand in coordination chemistry, though experimental validation is needed.
- Synthetic Challenges : Steric hindrance at the 2- and 6-positions may complicate synthesis, necessitating optimized conditions (e.g., high-temperature reactions or microwave-assisted methods).
- Data Limitations : Direct experimental data on the target compound’s physicochemical properties and biological activity are absent in the provided evidence, highlighting a need for further characterization.
Biological Activity
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of a nitro group and a trifluoromethylthio group enhances its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a phenyl ring substituted with both a nitro group and a trifluoromethylthio group, which contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3NO3S |
| Molecular Weight | 279.24 g/mol |
| CAS Number | 1806463-00-2 |
| IUPAC Name | 1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the nitro group. This property allows it to interact with various enzymes and proteins, influencing biochemical pathways. The trifluoromethylthio moiety enhances the compound's ability to penetrate cellular membranes, potentially affecting cellular processes and signaling pathways.
Biological Activity Studies
Research has indicated that this compound may serve as an enzyme inhibitor, particularly in studies related to alpha-synuclein fibril formation. Preliminary biochemical data suggest that it exhibits comparable activity to established aggregation modulators, indicating its potential role in neurodegenerative disease research .
Case Studies
- Alpha-Synuclein Inhibition : In a study focusing on small molecules developed as inhibitors of alpha-synuclein fibril formation, compounds similar to this compound showed promising results in modulating fibril aggregation. The binding modes were elucidated through docking simulations, highlighting the importance of structural features in biological activity .
- Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes involved in metabolic pathways. Its ability to inhibit certain enzyme activities suggests potential applications in drug development targeting metabolic disorders .
Potential Applications
The unique combination of functional groups in this compound makes it suitable for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
